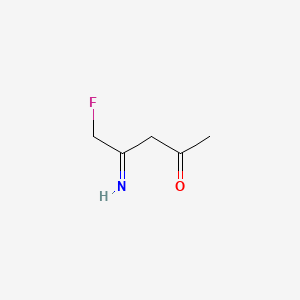

2-Pentanone, 5-fluoro-4-imino-

Description

Significance of Fluorine in Modulating Chemical Reactivity and Synthetic Strategies

The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. 20.210.105 As the most electronegative element, fluorine's strong electron-withdrawing effect can significantly influence the acidity and basicity of nearby functional groups. u-tokyo.ac.jpbohrium.com This modulation of pKa can impact a molecule's pharmacokinetic profile, including its solubility and ability to permeate biological membranes. u-tokyo.ac.jpmdpi.com

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing a compound's stability and bioavailability. bohrium.comacs.org While the carbon-fluorine bond is exceptionally strong, its presence can also introduce unique reactive handles. For instance, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and prone to eliminating hydrogen fluoride, a reactivity that can be harnessed in synthesis. acs.org The strategic placement of fluorine atoms is, therefore, a key tactic in medicinal chemistry and drug design to fine-tune a molecule's properties for improved efficacy and stability. mdpi.com

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Acidity/Basicity | Increases acidity of nearby protons; decreases basicity of adjacent nitrogen atoms. | u-tokyo.ac.jpbohrium.com |

| Metabolic Stability | Often increases by blocking metabolically susceptible C-H bonds. | bohrium.comacs.org |

| Lipophilicity | Generally increases, which can affect membrane permeability and solubility. | bohrium.commdpi.com |

| Conformation | Can alter the preferred three-dimensional shape of a molecule due to steric and electronic effects. | bohrium.com |

| Binding Affinity | Can enhance interactions with protein targets through unique non-covalent interactions. | bohrium.com |

Overview of α-Iminoketones as Versatile Synthetic Intermediates

α-Iminoketones, also known as C-acylimines, are a class of organic compounds characterized by an imine group adjacent to a carbonyl group. thieme-connect.de This arrangement of functional groups imparts ambiphilic reactivity, making them highly valuable building blocks in organic synthesis. thieme-connect.deresearchgate.net They are typically synthesized through the condensation of α-dicarbonyl compounds, such as 1,2-diketones or α-keto aldehydes, with primary amines. thieme-connect.de

The dual reactivity of α-iminoketones allows them to react with both nucleophiles and electrophiles. The imine carbon is electrophilic and susceptible to attack by various nucleophiles, a pathway widely used for the synthesis of α-amino carbonyl compounds and their derivatives, which are important precursors to biologically active molecules. researchgate.net Subsequent reduction of the ketone can lead to the formation of valuable vicinal amino alcohols. acs.org The development of catalytic, asymmetric transfer hydrogenation of α-keto ketimines has become a significant area of research for producing chiral α-amino ketones with high enantioselectivity. acs.org These chiral products serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. acs.org

Academic Relevance of 2-Pentanone, 5-fluoro-4-imino- and Related Fluorinated Iminoketones

The compound 2-Pentanone, 5-fluoro-4-imino-, represents a convergence of the structural features discussed above: it is an α-iminoketone bearing a fluorine atom. While specific research on this exact molecule is not widely documented, its structure suggests significant academic and synthetic interest based on the known chemistry of related fluorinated compounds. researchgate.netsci-hub.seorcid.org

The presence of the 5-fluoro substituent is expected to significantly influence the reactivity of the iminoketone moiety. The strong inductive effect of fluorine would likely increase the electrophilicity of the imine carbon (C-4), making it more susceptible to nucleophilic attack. This enhanced reactivity could be exploited for the synthesis of novel fluorinated amino alcohols and other complex nitrogen-containing heterocycles. researchgate.netnih.gov

Research into related fluorinated iminoketones has demonstrated their utility. For example, the nucleophilic addition of trifluoromethyl groups to α-iminoketones is a key strategy for creating β-amino-α-trifluoromethyl alcohols, which are sought-after building blocks for fluorinated pharmaceuticals and agrochemicals. sci-hub.senih.gov Similarly, the synthesis of optically pure α-(fluoroalkyl)-β-sulfinyl enamines has been achieved from α-fluorinated ketones, showcasing the diverse reactivity of these synthons. acs.org The study of 2-Pentanone, 5-fluoro-4-imino- and its analogs would contribute to a deeper understanding of how a single fluorine atom modulates the reactivity and synthetic potential of the α-iminoketone scaffold.

Table 2: Potential Research Applications of Fluorinated Iminoketones

| Research Area | Application of Fluorinated Iminoketones | Reference |

|---|---|---|

| Asymmetric Catalysis | Substrates for enantioselective synthesis of chiral fluorinated amino alcohols. | acs.orgnih.gov |

| Medicinal Chemistry | Precursors for novel fluorinated heterocycles and biologically active molecules. | mdpi.comsci-hub.se |

| Materials Science | Building blocks for advanced materials with unique electronic properties. | sci-hub.se |

| Mechanistic Studies | Probes for understanding the electronic influence of fluorine on reaction mechanisms. | acs.orgcas.cn |

Structure

3D Structure

Properties

Molecular Formula |

C5H8FNO |

|---|---|

Molecular Weight |

117.12 g/mol |

IUPAC Name |

5-fluoro-4-iminopentan-2-one |

InChI |

InChI=1S/C5H8FNO/c1-4(8)2-5(7)3-6/h7H,2-3H2,1H3 |

InChI Key |

KQUPTFRTKBGRKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=N)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pentanone, 5 Fluoro 4 Imino and Analogous Compounds

Direct Iminoketone Formation Strategies

The direct formation of the iminoketone functionality is a critical step in the synthesis of the target compound and its analogs. This can be achieved through several strategic approaches, primarily involving the reaction between a carbonyl compound and an amine.

Condensation Reactions from Fluorinated Carbonyl Precursors

A primary method for the synthesis of imines is the condensation reaction between a carbonyl compound and a primary amine. nih.govthieme-connect.com In the context of 2-Pentanone, 5-fluoro-4-imino-, a plausible synthetic route involves the condensation of a fluorinated diketone, such as 5-fluoro-2,4-pentanedione, with a suitable amine source, like ammonia (B1221849) or a primary amine.

The reaction mechanism typically proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the fluorinated precursor, followed by the elimination of a water molecule to form the imine. libretexts.org The presence of the electron-withdrawing fluorine atom can influence the reactivity of the carbonyl groups, potentially allowing for regioselective imine formation.

For instance, the synthesis of various fluorinated imines has been successfully achieved through the condensation of fluorinated benzaldehydes with different anilines. nih.gov This approach often yields good to excellent results and can be performed under mild conditions. nih.govnih.gov

Imine Synthesis via Nucleophilic Attack on Electrophilic Carbonyl Functions

The formation of an imine is fundamentally a nucleophilic addition of an amine to a carbonyl group. libretexts.org The electrophilic nature of the carbonyl carbon makes it susceptible to attack by the nucleophilic amine. In the synthesis of fluorinated iminoketones, the electrophilicity of the carbonyl carbon can be modulated by the presence of the fluorine atom.

The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. libretexts.org This process is often catalyzed by either acid or base. The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. The reactivity of the amine nucleophile is also a crucial factor; amines with electron-donating groups tend to be more nucleophilic and react more readily. nih.gov

Fluorination Approaches in Iminoketone Synthesis

The introduction of a fluorine atom into the iminoketone structure can be accomplished at different stages of the synthesis. Modern fluorination techniques offer versatile and efficient ways to incorporate this crucial element.

Electrophilic Fluorination of Pre-formed Imines or Enamines

One powerful strategy for synthesizing fluorinated carbonyl compounds is the electrophilic fluorination of their enol or enamine equivalents. wikipedia.orgnih.govnih.gov This approach involves the reaction of a pre-formed imine or enamine with an electrophilic fluorine source. A variety of N-F based electrophilic fluorinating reagents are available, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsapub.org

The mechanism is believed to proceed via an SN2 or a single-electron transfer (SET) pathway, where the enamine acts as the nucleophile attacking the electrophilic fluorine atom. wikipedia.org This method allows for the direct introduction of fluorine at the α-position to the imino group. The choice of the fluorinating agent and reaction conditions can influence the efficiency and selectivity of the fluorination. nih.gov

| Substrate Type | Fluorinating Agent | Outcome | Reference |

| Enamines | N-fluorobenzenesulfonimide (NFSI) | α-Fluorination | nih.gov |

| Cyclic Ketones (enol form) | Selectfluor® | α-Fluorination | sapub.org |

| β-Diketones | Catalytic Asymmetric Fluorination | Enantioselective α-fluorination | nih.gov |

Introduction of Fluorine via Fluorinated Building Blocks

An alternative and widely used approach involves the use of commercially available or readily synthesized fluorinated building blocks. alfa-chemistry.comsigmaaldrich.com These are organic molecules that already contain one or more fluorine atoms and can be incorporated into the target structure through various chemical transformations. nih.gov

For the synthesis of 2-Pentanone, 5-fluoro-4-imino-, a suitable fluorinated building block would be a precursor that already contains the C-F bond, such as 1-fluoroacetone or ethyl 4-fluoroacetoacetate. These building blocks can then be subjected to reactions that construct the iminoketone framework. The use of fluorinated building blocks offers the advantage of avoiding potentially harsh fluorination conditions in the later stages of the synthesis. sigmaaldrich.com

This strategy is prevalent in medicinal and materials chemistry for the synthesis of complex fluorinated molecules. alfa-chemistry.comsigmaaldrich.com The availability of a wide range of fluorinated starting materials makes this a versatile and powerful method. nih.gov

Mechanochemical and Flow Chemistry Applications in Fluorine Incorporation

Recent advancements in synthetic methodology have introduced more sustainable and efficient techniques for chemical transformations, including fluorination reactions. Mechanochemistry and flow chemistry are two such approaches that offer significant advantages over traditional batch methods.

Mechanochemistry , which involves solvent-free reactions induced by mechanical force (e.g., grinding), has been successfully applied to the synthesis of fluorinated imines. nih.govnih.gov This method is often faster, produces higher yields, and is more environmentally friendly than solvent-based syntheses. mdpi.com For example, the manual grinding of fluorinated benzaldehydes with anilines for a short period can produce the corresponding imines in excellent yields. nih.govmdpi.com

Flow chemistry , where reactions are carried out in a continuously flowing stream in a microreactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This precise control can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions, which can be characteristic of some fluorination processes. beilstein-journals.org Flow chemistry has been utilized for various fluorination reactions, including those involving hazardous reagents. beilstein-journals.org

Chemo- and Regioselective Synthesis of Fluorinated Iminoketones

The chemo- and regioselective synthesis of fluorinated iminoketones requires careful selection of reagents and reaction conditions to ensure the desired placement of the fluoro and imino functionalities while avoiding unwanted side reactions.

One notable approach involves the silver-catalyzed fluorination of carbonyl-directed alkynes. This method provides a route to α-fluoroketones, which can be precursors to fluorinated iminoketones. The reaction of carbonyl-directed alkynes with N-fluorobenzenesulfonimide (NFSI) in the presence of a silver catalyst and water leads to the formation of α-fluoroketones with high regioselectivity. researchgate.net The carbonyl group directs the fluorination to the α-position of the alkyne.

Another relevant strategy is the regioselective synthesis of fluorinated nitrogen heterocycles, which shares common principles with the synthesis of fluorinated iminoketones. For instance, α-fluoronitroalkenes have been utilized as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides. This approach, facilitated by a catalytic amount of trifluoroacetic acid (TFA), allows for the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org This methodology highlights the potential for controlling regioselectivity in the formation of C-F bonds adjacent to a nitrogen-containing functional group.

Furthermore, the synthesis of highly substituted imidazole (B134444) derivatives showcases the importance of directing groups in achieving regioselectivity. In one study, the reaction of diaminomaleonitrile-based imines with aromatic aldehydes was explored. The presence of a 2-hydroxyaryl group on the imine scaffold directed the reaction towards the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides with high regioselectivity. nih.govresearchgate.net Computational studies revealed that the 2-hydroxyaryl group facilitates an intramolecular proton transfer, guiding the reaction pathway. nih.govresearchgate.net

| Reaction Type | Substrate | Reagents | Product | Key Feature |

| Silver-Catalyzed Fluorination | Carbonyl Directed Alkynes | NFSI, H₂O, Ag Catalyst | α-Fluoroketones | High regioselectivity directed by the carbonyl group. researchgate.net |

| [3+2] Cycloaddition | α-Fluoronitroalkenes, Organic Azides | Catalytic TFA | 4-Fluoro-1,5-disubstituted-1,2,3-triazoles | Regioselective formation of a fluorinated heterocycle. rsc.org |

| Imidazole Synthesis | Diaminomaleonitrile-based Imines, Aromatic Aldehydes | - | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Regiocontrolled synthesis assisted by a directing group. nih.govresearchgate.net |

Stereoselective Synthesis and Chiral Induction in Fluorinated Iminoketone Architectures

The introduction of chirality into fluorinated iminoketone frameworks is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis of these compounds often relies on the use of chiral catalysts or auxiliaries.

Metal-catalyzed enantioselective fluorination represents a powerful tool for creating stereocenters bearing a fluorine atom. For example, the use of a chiral nickel complex derived from DBFOX-Ph and Ni(ClO₄)₂·6H₂O has been shown to effectively catalyze the fluorination of cyclic β-ketoesters, affording the corresponding α-fluorinated products with excellent enantioselectivity (93–99% ee). nih.gov The proposed mechanism involves an octahedral nickel complex where the chiral ligand creates a specific environment for the enantioselective fluorination to occur. nih.gov

Organocatalysis has also emerged as a valuable strategy for the stereoselective synthesis of fluorinated compounds. Bifunctional catalysts, such as cinchona alkaloids, have been employed in the fluorination of β-ketoesters using NFSI. The bulky group at the bridgehead nitrogen of the catalyst was found to be crucial for achieving high stereoselectivity. nih.gov In a tandem reaction, a bifunctional catalyst was used to promote an intramolecular oxa-Michael addition followed by an electrophilic fluorination, yielding chiral fluorinated flavanones. nih.gov

The asymmetric synthesis of fluorinated amino acids, which are structurally related to fluorinated iminoketones, further illustrates the principles of chiral induction. Chiral Ni(II) complexes have been utilized to synthesize fluorinated analogs of phenylalanine and leucine (B10760876) with high stereoselectivity. beilstein-journals.org This methodology demonstrates the potential for creating complex chiral molecules containing fluorine.

| Catalyst/Method | Substrate Type | Fluorinating Agent | Product Type | Enantioselectivity (ee) |

| Chiral Ni(II) Complex (DBFOX-Ph) | Cyclic β-ketoesters | NFSI | α-Fluorinated β-ketoesters | 93–99% nih.gov |

| Cinchona Alkaloid Catalyst | Cyclic β-ketoesters | NFSI | α-Fluorinated β-ketoesters | 48–69% nih.gov |

| Bifunctional Organocatalyst | 2-Hydroxychalcones | NFSI | Chiral Fluorinated Flavanones | Not specified nih.gov |

| Chiral Ni(II) Complex | Glycine Schiff base | Fluorinated Alkyl Halides | Fluorinated Amino Acids | High stereoselectivity beilstein-journals.org |

Reactivity and Transformational Chemistry of 2 Pentanone, 5 Fluoro 4 Imino

Nucleophilic Addition Reactions to the C=N and C=O Moieties

The dual electrophilic nature of the carbonyl and imine carbons in α-iminoketones makes them susceptible to nucleophilic attack. Generally, the imine group in C-acylimines is more reactive towards nucleophiles than the ketone group. researchgate.net The presence of a fluorine atom at the α-position to the imine in 2-Pentanone, 5-fluoro-4-imino- is expected to further enhance the electrophilicity of the imine carbon, making it a prime target for nucleophilic addition.

Nucleophilic addition reactions are fundamental transformations that allow for the conversion of carbonyls and imines into a variety of other functional groups. labster.com In the context of α-iminoketones, these reactions are crucial for synthesizing α-amino carbonyl compounds, which are important precursors for biologically active molecules. researchgate.net

Regioselectivity and Diastereoselectivity in Additions

The regioselectivity of nucleophilic additions to α-iminoketones is a key aspect of their chemistry. The selective attack at either the C=N or C=O bond is influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, addition to the C=N bond is favored. However, the selectivity can be tuned. For instance, chemoselective trifluoromethylation of the C=N group in α-iminoketones derived from arylglyoxals has been achieved by converting the imine into a more reactive iminium salt in situ. researchgate.net

Diastereoselectivity becomes important when the addition creates a new stereocenter. In reactions involving chiral α-iminoketones or the use of chiral catalysts, high levels of diastereoselectivity can be achieved. For example, the dynamic kinetic resolution of α-fluoro carbanions has been utilized to achieve highly stereoselective nucleophilic fluoroalkylation of imines, leading to chiral β-fluoro amines. cas.cn This suggests that additions to 2-Pentanone, 5-fluoro-4-imino- could potentially be controlled to favor specific stereoisomers. The addition of ethyl isocyanoacetate to aldehydes, a related reaction, can be highly diastereoselective when catalyzed by copper(I) salts, yielding predominantly trans-oxazolines. nih.gov

Table 1: Regioselectivity in Nucleophilic Additions to α-Iminoketone Analogs

| Nucleophile/Reagent | Substrate Type | Major Product | Regioselectivity | Source |

| CF₃SiMe₃ / TFA / KHF₂ | α-Iminoketone (arylglyoxal-derived) | β-Amino-β-(trifluoromethyl) ketone | C=N addition | researchgate.net |

| Hydride (e.g., LiAlH₄) | α-(Fluoroalkyl)-β-sulfinylenamine | α-Fluorinated-α'-sulfinyl amine | C=N reduction | acs.org |

| Grignard Reagents | α-Imino ester | α-Substituted α-amino ester | C=N addition | researchgate.net |

Trifluoromethylation and Fluoroalkylation Reactions

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. nih.gov Trifluoromethylation of α-iminoketones is a valuable transformation. The Ruppert-Prakash reagent (CF₃SiMe₃) is a common nucleophilic trifluoromethylating agent. researchgate.net Its reaction with α-iminoketones can be directed to either the C=O or C=N group. Acidic conditions can promote the selective trifluoromethylation of the imine function by forming a more electrophilic iminium intermediate. researchgate.net

Fluoroalkylation reactions, in general, provide access to a wide range of fluorinated compounds. For instance, the nucleophilic addition of (difluoromethyl)trimethylsilane (B44995) (CF₂HSiMe₃) to α-imino ketones derived from arylglyoxals has been reported, leading to the synthesis of β-(difluoromethyl)-α-amino alcohols after a subsequent reduction step. researchgate.net A dynamic kinetic resolution-enabled stereoselective fluoroalkylation of imines using a fluoromethyl sulfoximine (B86345) reagent has also been developed, providing access to chiral β-fluoro amines with high diastereoselectivity. cas.cn

Table 2: Examples of Trifluoromethylation and Fluoroalkylation of Imines/Iminoketones

| Fluoroalkylating Agent | Substrate | Catalyst/Conditions | Product Type | Yield | Diastereomeric Ratio (dr) | Source |

| CF₃SiMe₃ | Arylglyoxal-derived α-iminoketone | KHF₂ / TFA | β-Amino-β-(trifluoromethyl) ketone | Up to 74% | N/A | researchgate.net |

| CF₂HSiMe₃ | Arylglyoxal-derived α-iminoketone | CsF or t-BuOK, then NaBH₄ | β-(Difluoromethyl)-α-amino alcohol | 30-65% (2 steps) | N/A | researchgate.net |

| Fluoromethyl sulfoximine | Aldimine | LDA | β-Fluoro amine | Up to 99% | >95:5 | cas.cn |

Cycloaddition Chemistry Involving Fluorinated Iminoketones

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. The C=N bond of imines and iminoketones can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. Fluorinated thioketones and thioaldehydes, for example, are excellent dienophiles in [4+2] cycloadditions (Diels-Alder reactions) for synthesizing sulfur-containing heterocycles. nih.gov This high reactivity is attributed to the electron-withdrawing nature of the fluoroalkyl groups. A similar enhancement of reactivity would be expected for 2-Pentanone, 5-fluoro-4-imino-.

The [3+2] cycloaddition of in-situ generated thiocarbonyl ylides with fluorinated α,β-unsaturated ketones is a known method for preparing five-membered sulfur heterocycles (thiolanes). nih.gov While direct examples involving 2-Pentanone, 5-fluoro-4-imino- are not available, the general principles suggest it could serve as a valuable partner in various cycloaddition reactions to generate fluorinated heterocyclic scaffolds. For instance, nitrones have been shown to undergo 1,3-dipolar cycloadditions with alkynyl Fischer carbene complexes to produce complex iminoketones. researchgate.net

Rearrangement Reactions and Functional Group Transformations

α-Iminoketones can undergo several types of rearrangement reactions. One notable example is the α-iminol rearrangement, which is analogous to the α-ketol rearrangement. beilstein-journals.org This process involves the 1,2-shift of an alkyl or aryl group from an α-hydroxy imine (an iminol), which can be formed by the nucleophilic addition to the carbonyl group of an α-iminoketone. This rearrangement converts the iminol into a more stable α-amino ketone. beilstein-journals.org This reaction is a valuable tool for ring expansions and contractions in cyclic systems and for the synthesis of complex amines.

Another potential transformation is the Heyns rearrangement, which can be used to prepare α-imino ketones from α-hydroxyketones and amines. researchgate.net Functional group transformations of the initial adducts from nucleophilic additions are also common. For example, the reduction of the imine function to an amine or the ketone to an alcohol can provide access to valuable fluorinated amino alcohols. researchgate.net

Role as Precursors in Complex Molecule Synthesis (e.g., Heterocycles, Amines)

α-Iminoketones are versatile building blocks for the synthesis of a wide array of nitrogen-containing molecules, including various heterocycles and functionalized amines. thieme-connect.com The reaction of α-iminoketones with binucleophiles is a common strategy for constructing heterocyclic rings.

For example, α-iminoketones serve as precursors for:

Imidazoles: Trifluoromethylated β-amino-α-trifluoromethyl alcohols, derived from the trifluoromethylation of α-imino ketones, have been used to synthesize trifluoromethylated imidazole (B134444) derivatives. researchgate.net

Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, can be adapted for α-iminoketone derivatives.

Pyrazoles and Pyrimidines: The reaction of fluorinated enones with nitrogen binucleophiles has been used to regioselectively synthesize pyrazoles and pyrimidines. nih.govbeilstein-journals.org

Thiazolidin-2-imines: These heterocycles can be synthesized via one-pot multicomponent reactions involving amines, ketones, alkynes, and isothiocyanates.

Fluorinated Amino Alcohols and Amines: As discussed previously, nucleophilic addition to the C=N or C=O group followed by reduction is a straightforward route to fluorinated amines and amino alcohols, which are valuable chiral building blocks. cas.cnresearchgate.net

The presence of the fluorine atom in 2-Pentanone, 5-fluoro-4-imino- makes it an attractive precursor for introducing fluorine into complex molecular targets, potentially enhancing their biological activity.

Mechanistic Insights into the Formation and Reactivity of Fluorinated Iminoketones

Elucidation of Reaction Pathways for Imine Formation

The formation of an imine, also known as a Schiff base, occurs through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govmasterorganicchemistry.com For 2-Pentanone, 5-fluoro-4-imino-, the synthesis would logically proceed from a fluorinated ketone precursor, such as 5-fluoro-2,4-pentanedione, or by the reaction of a primary amine with a diketone followed by fluorination.

The generally accepted mechanism for imine formation is acid-catalyzed and involves several equilibrium steps. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. Following a proton transfer from the nitrogen to the oxygen, the resulting hydroxyl group is protonated to form a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. masterorganicchemistry.com

The reaction pathway can be summarized as follows:

Protonation of the Carbonyl: An acid catalyst protonates the ketone's oxygen atom.

Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the amine nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the amine) removes a proton from the nitrogen to give the neutral imine.

In the context of forming 2-Pentanone, 5-fluoro-4-imino-, the fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. This effect can influence the reaction rate by modulating the electron density at the reacting centers, although the primary steps of the mechanism remain the same.

Understanding Transition States in Fluorination Reactions

The synthesis of a fluorinated iminoketone requires a fluorination step, typically involving an electrophilic fluorine source. The transition state (TS) of this reaction is the highest energy point on the reaction coordinate and understanding its structure is key to predicting selectivity and reaction outcomes. mit.eduims.ac.jp Modern computational chemistry, including Density Functional Theory (DFT), has become an invaluable tool for calculating and visualizing these fleeting structures. mit.edu

For a precursor like a β-enaminone (the tautomer of an iminoketone), fluorination occurs at the carbon alpha to both the imine and ketone functionalities. The reaction generally proceeds through the formation of an enamine or enolate intermediate which then attacks the electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI; or Selectfluor). acs.org

Key findings from computational studies on related ketone fluorinations include:

Catalyst-Substrate Interaction: In catalyzed reactions, the transition state often involves a highly organized structure where a chiral catalyst binds the substrate, directing the approach of the fluorinating agent to one face of the molecule. This is crucial for enantioselective fluorination. acs.orgnih.gov

Conformational Control: For cyclic or conformationally restricted transition states, specific conformations, such as the chair conformation in a seven-membered ring TS, can be energetically favored, dictating the stereochemical outcome. acs.org

Role of Lewis Acids: Lewis acids can accelerate fluorination by coordinating to the carbonyl oxygen, which facilitates the enolization process and stabilizes the developing negative charge in the transition state. acs.orgnih.gov

The table below summarizes computational data for transition states in analogous fluorination reactions.

| Reaction Type | Precursor | Catalyst/Reagent | Key Computational Finding | Ref |

| Enamine Fluorination | Ketone + Chiral Amine | NFSI | The enantiodetermining step is the intramolecular fluorine transfer from a fluorinated catalyst to the enamine. | acs.org |

| Enolate Fluorination | β-Ketoester | Ti/TADDOL | The catalyst promotes enolization and a steric model based on X-ray and modeling explains facial selectivity. | acs.orgnih.gov |

| C-H Fluorination | Benzaldehyde Derivative | Pd-Catalyst / N-Fluoropyridinium | The reaction proceeds via a cyclometalated Pd(II) intermediate, followed by oxidative addition to a Pd(IV) species. | beilstein-journals.orgrsc.org |

This table is generated based on data for analogous systems, as specific data for 2-Pentanone, 5-fluoro-4-imino- is not available.

Mechanistic Studies of Nucleophilic and Cycloaddition Reactions

The dual functionality of 2-Pentanone, 5-fluoro-4-imino- (a ketone and an imine) provides multiple sites for chemical transformations. The fluorine atom significantly enhances the electrophilicity of both the carbonyl carbon and the imine carbon due to its powerful electron-withdrawing nature. semanticscholar.org

Nucleophilic Reactions: Nucleophiles can attack either the C=O or the C=N bond. The regioselectivity of this attack is a complex issue depending on the nucleophile, reaction conditions, and steric factors. acs.org A well-studied example of nucleophilic addition to imines is the Strecker reaction, which synthesizes α-aminonitriles. In a three-component reaction involving a ketone, an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide), a catalyst like gallium triflate can promote the reaction even with less reactive ketones. pnas.org The proposed mechanism involves the initial formation of the imine (or an aminal intermediate), which is then attacked by the cyanide nucleophile. The presence of fluorine in the ketone substrate generally facilitates this reaction by making the imine carbon more electrophilic. pnas.org

Cycloaddition Reactions: The imine moiety can participate in cycloaddition reactions. nih.gov For instance, it can act as a component in [4+2] (Diels-Alder) or [3+2] cycloadditions. rsc.org

[4+2] Cycloaddition: The imine can act as a dienophile, reacting with a conjugated diene to form a six-membered nitrogen-containing heterocycle.

[3+2] Cycloaddition: The imine can react with a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) to form a five-membered heterocyclic ring. For example, reaction with bromonitrile oxide can yield a dihydroisoxazole (B8533529) ring. google.com

The reactivity in these cycloadditions is governed by frontier molecular orbital theory, and the fluorine substituent would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the imine, making it a better electrophile and dienophile in normal-electron-demand cycloadditions.

Influence of Fluorine on Reaction Mechanisms and Kinetics

The substitution of hydrogen with fluorine, the most electronegative element, has profound consequences on reaction mechanisms and kinetics. semanticscholar.orgnih.govnih.gov This "fluorine effect" is a combination of inductive and steric effects, and in some cases, hyperconjugation.

Influence on Mechanisms:

Enhanced Electrophilicity: The primary effect is the strong inductive electron withdrawal (-I effect), which depletes electron density from adjacent carbon atoms. This makes the carbonyl and imine carbons in 2-Pentanone, 5-fluoro-4-imino- more electrophilic and thus more susceptible to nucleophilic attack. semanticscholar.org

Acidity of α-Protons: The -I effect of fluorine stabilizes the conjugate base (carbanion) formed upon deprotonation of an adjacent C-H bond, thereby increasing its kinetic and thermodynamic acidity. This facilitates reactions that proceed via enolate or enamine intermediates.

Transition State Stabilization/Destabilization: Fluorine's influence on transition state energy can either accelerate or decelerate a reaction. For instance, in an Sₙ2 reaction, fluorination at the β-carbon can destabilize the transition state through electrostatic repulsion with the incoming nucleophile, slowing the reaction. nih.gov Conversely, in reactions involving anionic intermediates, the stabilizing inductive effect can lower the transition state energy. nih.gov

The table below illustrates the general kinetic effect of fluorination on related reaction types.

| Reaction | Substrate Comparison | Observed Kinetic Effect | Probable Reason | Ref |

| Sₙ2 Reaction | F⁻ + CH₃CH₂I vs. F⁻ + CF₃CH₂I | Sₙ2 reactivity is reduced for the fluorinated substrate. | Destabilization of the transition state by electrostatic repulsion and opening of competing reaction channels. | nih.gov |

| Baeyer-Villiger Oxidation | Pentanone vs. other ketones | Pentanone reacts via the lowest energy transition state. | Accelerating effect of the additional alkyl group. | acs.org |

| Grignard Addition | Benzophenone + Dimethylmagnesium | Rate is bimolecular. Bidentate ligands can accelerate or retard the rate. | Reaction proceeds via a pentacoordinated magnesium transition state without prior ligand dissociation. | dss.go.th |

This table provides comparative data from related systems to illustrate the principles of fluorine's influence on reaction kinetics.

Acknowledgment of Information Unavailability

After a thorough and comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research or detailed computational data available for the chemical compound 2-Pentanone, 5-fluoro-4-imino- .

The user's request for an in-depth article with specific data tables and detailed research findings under the outline "Theoretical and Computational Investigations of 2-Pentanone, 5-fluoro-4-imino- and Related Systems" cannot be fulfilled with scientific accuracy. The generation of such an article would require speculative data and would not be based on peer-reviewed, published research, thereby failing to meet the required standards of factual and scientific integrity.

While computational studies on related classes of compounds, such as fluorinated ketones, β-enaminones, and α,β-unsaturated imines, do exist, the specific electronic structure, reactivity, reaction pathways, and molecular dynamics of 2-Pentanone, 5-fluoro-4-imino- have not been reported.

Therefore, the following sections, as requested in the user's outline, cannot be populated with information pertaining solely and accurately to 2-Pentanone, 5-fluoro-4-imino-:

Future Directions and Emerging Research Avenues in Fluorinated Iminoketone Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of fluorinated organic molecules often relies on stoichiometric, and sometimes hazardous, fluorinating agents and harsh reaction conditions, leading to poor atom economy and significant waste generation. A primary future objective is the development of green and sustainable synthetic routes to 2-Pentanone, 5-fluoro-4-imino- and its derivatives. Research is anticipated to focus on catalytic and environmentally benign approaches that minimize waste and energy consumption [7, 10].

Key areas for development include:

Catalytic Fluorination: Moving away from stoichiometric reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) towards catalytic methods. This could involve transition-metal-catalyzed electrophilic or nucleophilic fluorination of a suitable precursor, such as 4-imino-2-pentanone, using greener fluorine sources like metal fluorides (e.g., KF, CsF) .

Flow Chemistry: Implementing continuous-flow synthesis, which offers enhanced safety, better temperature control, improved scalability, and reduced solvent usage compared to batch processing. A flow reactor could facilitate the controlled introduction of fluorine or the rapid condensation of a fluorinated precursor like 5-fluoro-2,4-pentanedione with an ammonia (B1221849) source.

Bio-inspired Catalysis: Exploring the use of enzymes or biomimetic catalysts for stereoselective fluorination or imine formation, operating in aqueous media under mild conditions.

The table below presents a comparative analysis of a hypothetical traditional synthesis versus a potential green alternative for preparing 2-Pentanone, 5-fluoro-4-imino-.

Table 1: Comparison of Synthetic Methodologies for 2-Pentanone, 5-fluoro-4-imino- (Click to expand)

| Metric | Traditional Batch Synthesis | Proposed Green Flow Synthesis | Advantage of Green Method |

| Fluorine Source | Stoichiometric Electrophilic (e.g., NFSI) | Catalytic Nucleophilic (e.g., KF/Phase-Transfer Catalyst) | Higher atom economy; lower cost and toxicity of F source. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-derived solvents (e.g., 2-MeTHF) or solvent-free | Reduced environmental impact and worker exposure. |

| Energy Input | Prolonged heating/cooling cycles | Precise, localized heating; reduced reaction time | Lower energy consumption and carbon footprint. |

| Waste Generation | High E-Factor; stoichiometric byproducts | Low E-Factor; catalytic system is recyclable | Minimized waste streams and disposal costs. |

| Safety | Handling of hazardous reagents; potential for thermal runaway | Enclosed system; small reaction volumes; enhanced control | Inherently safer process design. |

Exploration of Novel Reactivity Patterns

The molecular architecture of 2-Pentanone, 5-fluoro-4-imino- features a conjugated system with multiple reactive sites: the nucleophilic imine nitrogen, the electrophilic ketone carbonyl, and the electron-rich C=C bond influenced by the electron-withdrawing fluorine atom. This unique electronic distribution suggests a rich and underexplored reaction chemistry .

Future research will likely investigate:

Asymmetric Transformations: The development of catalytic asymmetric reductions of the imine or ketone moieties to access chiral fluoro-amino alcohols, which are valuable building blocks in medicinal chemistry.

Cycloaddition Reactions: Its function as a versatile 4π or 2π component in cycloaddition reactions. For instance, as a fluorinated heterodiene in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich or electron-poor dienophiles to construct complex fluorinated heterocyclic frameworks.

Metal-Catalyzed Cross-Coupling: Utilizing the vinylic C-F bond as a handle for cross-coupling reactions. While typically robust, C(sp²)-F bonds can be activated under specific catalytic conditions (e.g., with Ni or Pd catalysts), enabling the introduction of various substituents at the 5-position and further diversification of the molecular scaffold.

Tautomeric Reactivity: Investigating the reactivity of its less stable tautomers, such as the enol-imine or keto-enamine forms. Selective trapping of these transient species could provide access to novel isomers and product classes that are otherwise inaccessible.

Advanced Computational Tools for Design and Discovery

In silico methods are becoming indispensable for accelerating chemical research. For 2-Pentanone, 5-fluoro-4-imino-, computational chemistry offers a powerful tool to predict its properties and guide experimental efforts, thereby reducing the trial-and-error nature of discovery .

Key applications of computational tools include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to map potential energy surfaces for proposed reactions, identify transition states, and calculate activation barriers. This can help rationalize observed regioselectivity and stereoselectivity or predict the most favorable reaction pathway among several possibilities.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in the structural confirmation of the compound and its reaction products. Discrepancies between calculated and experimental data can reveal subtle structural features, such as intramolecular hydrogen bonding.

Virtual Screening: Designing derivatives of 2-Pentanone, 5-fluoro-4-imino- with tailored electronic properties (e.g., HOMO-LUMO gap, dipole moment) for specific applications, such as in organic electronics or as ligands for catalysis.

The following table summarizes key properties of 2-Pentanone, 5-fluoro-4-imino- predicted by DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Predicted Physicochemical Properties of 2-Pentanone, 5-fluoro-4-imino- (Click to expand)

| Property | Predicted Value | Implication for Reactivity and Properties |

| HOMO Energy | -6.85 eV | Indicates moderate electron-donating ability; site of electrophilic attack. |

| LUMO Energy | -1.21 eV | Indicates susceptibility to nucleophilic attack, likely at the carbonyl carbon. |

| HOMO-LUMO Gap | 5.64 eV | Suggests high kinetic stability and colorlessness (absorption in UV region). |

| Dipole Moment | 3.45 D | High polarity; influences solubility and intermolecular interactions. |

| Mulliken Charge on F | -0.41 e | Significant negative charge, confirming the high electronegativity and inductive effect. |

| Mulliken Charge on C=O | +0.38 e | Highly electrophilic carbonyl carbon, a primary site for nucleophiles. |

Application as Building Blocks in Non-Biological Advanced Materials Synthesis

The unique combination of a fluorine substituent and bifunctional chelating sites (imine and ketone) makes 2-Pentanone, 5-fluoro-4-imino- an attractive building block for advanced, non-biological materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, hydrophobicity, and low surface energy.

Emerging research directions in this area are:

Fluorinated Polymers: Use as a monomer in polymerization reactions. For example, polycondensation reactions involving the imine and ketone could lead to novel, thermally stable fluorinated polymers or poly(azomethine)s with potential applications in high-performance coatings or gas separation membranes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Employing the compound as a chelating ligand to coordinate with metal ions. The resulting MOFs or coordination polymers could exhibit unique properties for gas storage (e.g., H₂, CO₂), catalysis, or sensing, with the fluorine atoms lining the pores to tune guest-host interactions and chemical stability.

Liquid Crystals: Designing and synthesizing derivatives of 2-Pentanone, 5-fluoro-4-imino- to act as fluorinated mesogens. The rigid core and polar groups are conducive to forming liquid crystalline phases, and the terminal fluorine can influence the phase behavior and dielectric properties, making them suitable for display technologies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.